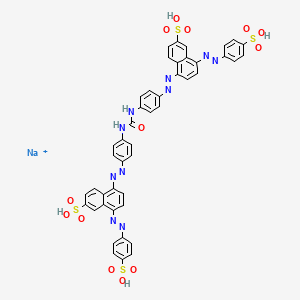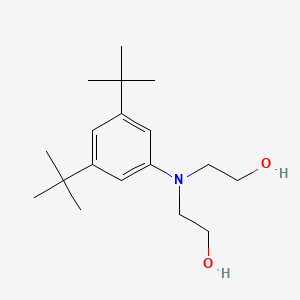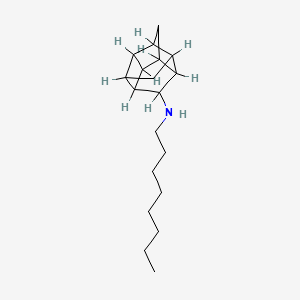
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Octylamino)pentacyclo(5400(sup 2,6)0(sup 3,10)0(sup 5,9))undecane is a complex organic compound characterized by its unique pentacyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane typically involves multiple steps, starting from cyclopentadiene and 1,4-benzoquinone. The process includes a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The optimal conditions for the Diels-Alder reaction are a reaction temperature of -11°C and a reaction time of 3 hours. For the [2+2] photo-cycloaddition, acetone is used as the solvent, with a raw materials concentration of 2 g/125 mL and a reaction time of 23 hours .
Industrial Production Methods
While specific industrial production methods for 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions for these reactions depend on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane has several scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems due to its stable structure.
Industry: Utilized in the development of advanced materials with high energy density and stability.
Mecanismo De Acción
The mechanism of action of 8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane involves its interaction with molecular targets through its high-energy density and stable structure. The compound can release energy upon undergoing chemical reactions, making it useful in applications requiring high energy output. The specific molecular pathways involved depend on the context of its use, such as fuel additives or drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane-8,11-dione
- Pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane
Uniqueness
8-(Octylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane is unique due to the presence of the octylamino group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s solubility in organic solvents and its interaction with other molecules, making it more versatile compared to its analogs.
Propiedades
Número CAS |
136375-94-5 |
|---|---|
Fórmula molecular |
C19H31N |
Peso molecular |
273.5 g/mol |
Nombre IUPAC |
N-octylpentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine |
InChI |
InChI=1S/C19H31N/c1-2-3-4-5-6-7-8-20-19-16-12-10-13-15-11(12)9-14(16)17(15)18(13)19/h11-20H,2-10H2,1H3 |
Clave InChI |
YJCSNXASFMCCDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC1C2C3CC4C1C5C2CC3C45 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


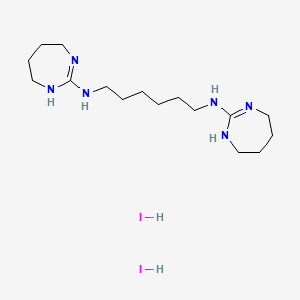
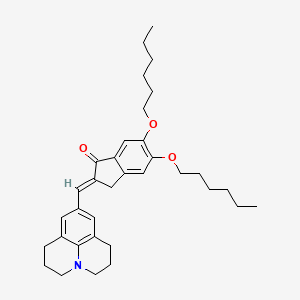
![disodium;(3S,5S,10S,13S,14S,17S)-10,13-dimethyl-3-(2-oxidosulfonothioyloxyacetyl)oxy-17-[(2-sulfonatosulfanylacetyl)amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12728166.png)
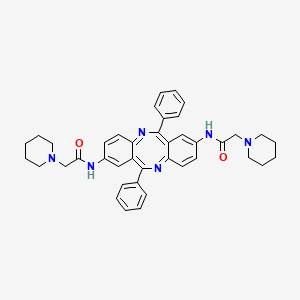
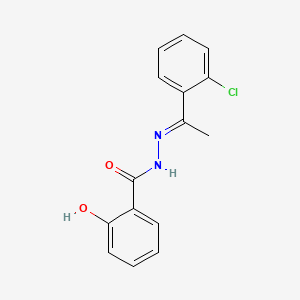
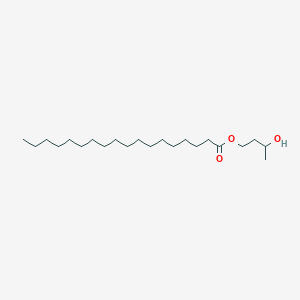
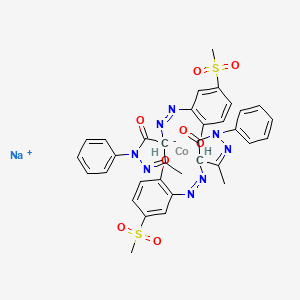


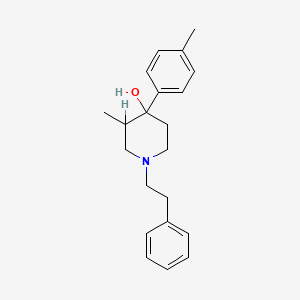
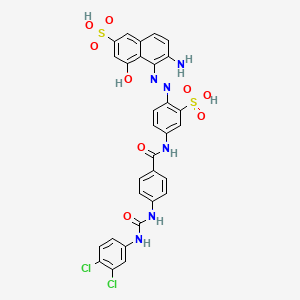
![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
